4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide
Description
4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a sulfonamide-based heterocyclic compound featuring a benzo[d]thiazole core substituted with methyl groups at the 4- and 5-positions. The molecule integrates a hydrazinecarbonyl linker bridging the benzo[d]thiazole moiety to a benzenesulfonamide group, which is further functionalized with N,N-diethyl substituents.
Properties
IUPAC Name |
4-[[(4,5-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S2/c1-5-24(6-2)29(26,27)16-10-8-15(9-11-16)19(25)22-23-20-21-18-14(4)13(3)7-12-17(18)28-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQARZLGTRPUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC(=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin.
Biochemical Pathways
For example, the inhibition of COX enzymes would affect the arachidonic acid pathway, leading to a decrease in the production of pro-inflammatory mediators.
Pharmacokinetics
Thiazole derivatives are generally known for their good solubility in alcohol and ether, and sparing solubility in organic solvents and dyes. This could potentially influence their bioavailability and distribution in the body.
Biological Activity
The compound 4-(2-(4,5-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide is a thiazole-derived sulfonamide that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 4,5-dimethylbenzo[d]thiazole with hydrazine derivatives followed by the introduction of a benzenesulfonamide moiety. The synthetic pathway can be summarized as follows:
- Formation of the hydrazone : Reacting 4,5-dimethylbenzo[d]thiazole with hydrazine.
- Carbonyl introduction : Adding a carbonyl group via acylation.
- Sulfonamide formation : Coupling with N,N-diethylbenzenesulfonamide.
This multi-step synthesis allows for the modification of various functional groups to enhance biological activity.
Anticancer Activity
Studies have shown that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole rings have demonstrated potent antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | T47D (Breast) | 2.3 | Apoptosis induction |
| 2c | MCF-7 (Breast) | 12.1 | Cell cycle arrest |
| 2j | HeLa (Cervical) | 16.0 | Inhibition of DNA synthesis |
These results indicate that modifications in the thiazole structure can lead to enhanced anticancer activity, particularly through mechanisms involving apoptosis and cell cycle disruption .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various pathogens. The results indicate that it possesses significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 20 |
| Candida albicans | 15 |
The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways .
Case Studies
A notable case study involved the evaluation of a series of thiazole derivatives similar to our compound in a clinical setting. These studies demonstrated that certain derivatives could significantly reduce tumor size in xenograft models while maintaining low toxicity profiles in normal tissues .
Another study focused on the antimicrobial properties where a derivative was tested in vitro against multi-drug resistant strains, showing promising results that suggest potential for development into therapeutic agents for resistant infections .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (LNCaP). The mechanism of action appears to involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 15 | Induction of apoptosis |
| LNCaP (Prostate) | 20 | Cell cycle arrest |
| Caco-2 (Colorectal) | 18 | Apoptotic pathway activation |
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. In vitro studies have demonstrated that it can effectively reduce enzyme activity, suggesting its potential as a therapeutic agent .
Table 2: Enzyme Inhibition Potency
| Enzyme | IC50 (µM) | Therapeutic Implication |
|---|---|---|
| α-Glucosidase | 12 | T2DM treatment |
| Acetylcholinesterase | 10 | AD treatment |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression and metabolic disorders. These studies provide insights into the interactions at the molecular level, helping to identify key residues that contribute to binding efficacy .
Case Study: Anticancer Activity Evaluation
In a recent study, the compound was evaluated against several human cancer cell lines using the MTT assay to determine cell viability post-treatment. The results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 25 µM, correlating with increased concentrations of the compound.
Case Study: Enzyme Interaction Analysis
Another study focused on the interaction between this compound and α-glucosidase using kinetic assays. Results showed that the compound acts as a competitive inhibitor, suggesting that it could be developed into a drug candidate for managing blood sugar levels in diabetic patients.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogous Compounds
Key Observations :
- Substituent Position and Activity: The position of methyl groups on the benzo[d]thiazole ring (4,5- vs.
- Sulfonamide Alkylation : The N,N-diethyl group in the target compound versus N,N-dimethyl in increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .
- Hydrazinecarbonyl Linker : This moiety is critical for hydrogen bonding interactions, as seen in analogs like ’s hydrazinecarbothioamides, where C=O and C=S groups contribute to tautomerism and reactivity .
Physicochemical and Spectral Comparisons
- Melting Points : Compounds with bulkier aromatic substituents (e.g., Compound 5 in ) exhibit higher melting points (280–281°C) due to enhanced crystallinity, whereas methoxy-substituted analogs (Compound 7) melt at lower temperatures (142–143°C) .
- Spectroscopic Data :
- IR Spectroscopy : The target compound’s hydrazinecarbonyl group is expected to show a C=O stretch near 1660–1680 cm⁻¹, similar to ’s hydrazinecarbothioamides .
- NMR : The diethyl sulfonamide’s CH₂ and CH₃ signals would resonate at δ ~1.2–1.5 (triplet) and δ ~3.3–3.5 (quartet), distinct from dimethyl analogs (δ ~2.8–3.1, singlet) .
Preparation Methods
Preparation of 4-Carboxy-N,N-diethylbenzenesulfonamide
The synthesis begins with the functionalization of benzenesulfonyl chloride. 4-Carboxybenzenesulfonyl chloride is reacted with diethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C to yield 4-carboxy-N,N-diethylbenzenesulfonamide (Scheme 1).
Reaction Conditions
- Solvent: THF
- Temperature: 0–5°C
- Base: Triethylamine (to scavenge HCl)
- Yield: 82–88%
Conversion to Acid Chloride
The carboxylic acid group is activated using thionyl chloride (SOCl₂) under reflux in dichloromethane (DCM) to form 4-chlorocarbonyl-N,N-diethylbenzenesulfonamide .
Reaction Conditions
- Reagent: SOCl₂ (2.5 equiv)
- Solvent: DCM
- Temperature: Reflux (40°C)
- Time: 4–6 hours
- Yield: 90–95%
Hydrazine Incorporation
The acid chloride intermediate is treated with hydrazine hydrate (80%) in ethanol at room temperature to form N,N-diethyl-4-(hydrazinecarbonyl)benzenesulfonamide .
Reaction Conditions
- Solvent: Ethanol
- Molar Ratio: 1:1.2 (acid chloride:hydrazine)
- Temperature: 25°C
- Time: 2 hours
- Yield: 75–80%
Synthesis of 4,5-Dimethylbenzo[d]thiazol-2-ylhydrazine
Cyclization to 4,5-Dimethylbenzo[d]thiazol-2-amine
2-Amino-4,5-dimethylbenzenethiol is cyclized with cyanogen bromide (BrCN) in aqueous methanol to form 4,5-dimethylbenzo[d]thiazol-2-amine (Scheme 2).
Reaction Conditions
- Solvent: Methanol/H₂O (3:1)
- Temperature: 60°C
- Time: 3 hours
- Yield: 70–75%
Hydrazine Functionalization
The thiazole-2-amine is refluxed with hydrazine hydrate (80%) and catalytic HCl (0.1 equiv) in ethylene glycol to yield 4,5-dimethylbenzo[d]thiazol-2-ylhydrazine .
Reaction Conditions
- Solvent: Ethylene glycol
- Temperature: 120°C
- Time: 4 hours
- Yield: 65–70%
Final Coupling Reaction
The hydrazine-bearing thiazole is coupled with N,N-diethyl-4-(hydrazinecarbonyl)benzenesulfonamide in the presence of glacial acetic acid (0.2 equiv) in ethanol under reflux.
Reaction Conditions
- Solvent: Ethanol
- Catalyst: Glacial acetic acid
- Temperature: Reflux (78°C)
- Time: 6–8 hours
- Yield: 60–65%
Mechanistic Insight
The reaction proceeds via nucleophilic attack of the thiazole hydrazine’s terminal amine on the electrophilic carbonyl carbon of the sulfonamide hydrazide, followed by dehydration to form the stable hydrazinecarbonyl linkage.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| IR (KBr) | 3270 cm⁻¹ (N–H stretch) | Hydrazine NH |
| 1665 cm⁻¹ (C=O stretch) | Carbonyl group | |
| 1340 cm⁻¹ (S=O asym) | Sulfonamide | |
| ¹H NMR (DMSO-d₆) | δ 1.1 (t, 6H, CH₃) | Diethyl groups |
| δ 2.3 (s, 6H, CH₃) | Thiazole methyl | |
| δ 7.8 (d, 2H, Ar–H) | Sulfonamide aryl | |
| LC-MS | m/z 438.1 [M+H]⁺ | Molecular ion |
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acid chloride formation | 92 | 98% |
| Hydrazide synthesis | 78 | 95% |
| Thiazole hydrazine | 68 | 97% |
| Final coupling | 63 | 96% |
Comparative Methodologies and Innovations
Alternative Coupling Agents
Recent studies have explored using carbodiimides (e.g., EDC/HOBt) for amidating the hydrazine intermediate, though yields remain comparable to acetic acid-catalyzed methods.
Solvent Effects
- DMF: Increases reaction rate but complicates purification.
- THF: Moderate yields (55–60%) with cleaner profiles.
Industrial-Scale Considerations
Cost Analysis
| Reagent | Cost (USD/kg) |
|---|---|
| Hydrazine hydrate | 120 |
| 4-Carboxybenzenesulfonyl chloride | 450 |
| Cyanogen bromide | 980 |
Environmental Impact
- Waste Streams: SOCl₂ requires neutralization with alkaline solutions.
- Green Alternatives: Use of biodegradable solvents (e.g., cyclopentyl methyl ether) is under investigation.
Q & A
Q. What methodologies are recommended for optimizing the synthesis yield of this compound?
Answer: Synthesis involves multi-step reactions, including hydrazine coupling with benzothiazole precursors and sulfonamide formation. Key parameters:
- Hydrazinecarbonyl linkage : Use ethanol or DMF as solvents under reflux (60–80°C) with pH control (5–6) to prevent side reactions .
- Sulfonamide formation : Optimize stoichiometry of diethylamine and sulfonyl chloride intermediates; monitor progress via TLC .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .
Q. Table 1: Critical Reaction Parameters
| Step | Conditions | Key Reagents | Yield Optimization Tips |
|---|---|---|---|
| Hydrazine coupling | Ethanol, 70°C, 6h | Benzothiazole derivatives | Maintain anhydrous conditions |
| Sulfonylation | DMF, RT, 12h | Diethylamine, sulfonyl chloride | Use excess amine (1.2 eq) |
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Answer:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identify hydrazine (-NH-NH-) protons (δ 8.5–9.5 ppm) and sulfonamide (-SO₂-) carbons (δ 40–45 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and sulfonamide (S=O, ~1350 cm⁻¹) stretches .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
Advanced Research Questions
Q. How should researchers design structure-activity relationship (SAR) studies to identify key pharmacophores?
Answer:
- Variable Substituents : Synthesize analogs with modifications to:
- Benzothiazole ring : Replace 4,5-dimethyl groups with halogens (e.g., Cl, F) to assess steric/electronic effects .
- Sulfonamide moiety : Compare diethyl vs. dimethyl groups for solubility and target binding .
- Assay Design : Test analogs in enzyme inhibition assays (e.g., carbonic anhydrase) and cellular models (e.g., cancer cell viability) .
Q. Table 2: SAR Design Framework
| Pharmacophore | Modifications | Assay Endpoints | Key References |
|---|---|---|---|
| Benzothiazole ring | Halogenation, methylation | IC₅₀ in enzyme assays | |
| Hydrazine linker | Acylation vs. alkylation | Cellular permeability |
Q. What computational strategies are effective for predicting biological targets or mechanism of action?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB ID: 3IAI) .
- Quantum Chemical Calculations : Calculate electron density maps for the hydrazinecarbonyl group to predict nucleophilic attack sites .
- MD Simulations : Assess stability of ligand-protein complexes (GROMACS, 100 ns trajectories) .
Q. How should researchers address contradictions in biological activity data across assay systems?
Answer:
- Assay-Specific Variables :
- pH Sensitivity : Test compound stability in physiological vs. acidic buffers (e.g., tumor microenvironment) .
- Serum Protein Interference : Use serum-free conditions or adjust protein concentrations in cellular assays .
- Orthogonal Validation : Confirm antimicrobial activity via both disk diffusion (qualitative) and MIC determination (quantitative) .
Q. What methodologies are recommended for studying metabolic stability and pharmacokinetic (PK) profiles?
Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- PK Parameters : Calculate t₁/₂, Cmax, and AUC in rodent models after oral/intravenous administration .
Q. How can researchers elucidate the role of the hydrazinecarbonyl linker in target binding?
Answer:
- X-ray Crystallography : Co-crystallize the compound with carbonic anhydrase IX to visualize hydrogen bonding .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) of analogs with/without the hydrazine group .
Methodological Considerations for Data Reproducibility
- Reaction Scale-Up : Maintain consistent stirring rates and temperature gradients during large-scale synthesis .
- Batch-to-Batch Variability : Use QC protocols (HPLC, NMR) to ensure inter-batch consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
